DMA

描述

二甲胺盐酸盐是一种有机化合物,化学式为C₂H₈ClN 。它是一种白色至灰白色结晶粉末,高度溶于水。 该化合物在有机合成中广泛应用,是多种化学品和药物的前体 .

准备方法

合成路线及反应条件

二甲胺盐酸盐可由二甲胺与盐酸反应合成。该反应很简单,通常在室温下进行:

(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl

工业生产方法

化学反应分析

反应类型

二甲胺盐酸盐会发生各种化学反应,包括:

酸碱反应: 与碱反应生成二甲胺。

取代反应: 可以参与亲核取代反应。

氧化还原反应: 可以被氧化生成二甲胺氧化物。

常用试剂和条件

碱: 氢氧化钠或氢氧化钾用于酸碱反应。

氧化剂: 过氧化氢用于氧化反应。

主要生成物

二甲胺: 通过与碱反应生成。

二甲胺氧化物: 通过氧化生成。

科学研究应用

Medicinal Chemistry Applications

DMA derivatives have emerged as promising candidates in the development of pharmaceuticals due to their diverse pharmacological activities. These include:

- Antimicrobial Properties : this compound derivatives exhibit significant activity against various bacterial strains, making them valuable in treating infections.

- Anticancer Activity : Research indicates that this compound-based compounds can inhibit tumor growth and metastasis by targeting specific biochemical pathways involved in cancer progression.

- Analgesic and Anti-inflammatory Effects : Certain this compound derivatives have shown potential as pain relievers and anti-inflammatory agents.

Case Study: FDA-Approved Drugs Containing this compound

A study reviewed the pharmacological properties and therapeutic applications of FDA-approved drugs containing the this compound moiety over the past 50 years. The findings are summarized in the table below:

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Diphenhydramine | Antihistaminic | H1 receptor antagonist |

| Doxepin | Antidepressant | Serotonin and norepinephrine reuptake inhibitor |

| Tolterodine | Antimuscarinic | Muscarinic receptor antagonist |

| Busulfan | Chemotherapy | DNA alkylating agent |

These drugs illustrate the broad utility of this compound derivatives in treating conditions ranging from allergies to cancer .

Drug Delivery Systems

This compound plays a crucial role as a solvent and excipient in drug delivery systems. Its properties enhance the solubility and bioavailability of various therapeutic agents.

Lipid-Based Nanoparticles (LBNPs)

LBNPs utilizing this compound have gained attention for their effectiveness in delivering anticancer drugs. The following table summarizes different types of LBNPs developed for cancer therapy:

| Nanoparticle Type | Drug | Target Disease | Method of Synthesis |

|---|---|---|---|

| Mannosylated LBNPs | Doxorubicin | Lung Cancer | Solvent injection |

| Lactoferrin-modified LBNPs | Docetaxel | Brain Tumors | Solvent evaporation |

| Curcumin-loaded LBNPs | Curcumin | Asthma | Emulsion solvent evaporation |

These nanoparticles enhance drug delivery by improving cellular uptake and minimizing systemic side effects through targeted release mechanisms .

Epigenetic Modulation

Recent studies have highlighted this compound's role beyond being an inert solvent; it has been shown to possess epigenetic activity. Specifically, this compound inhibits osteoclastogenesis and enhances bone regeneration, indicating its potential as an anti-osteoporotic agent.

Case Study: Bone Regeneration

A study demonstrated that this compound could alter the balance between osteoblasts and osteoclasts, inhibiting bone resorption while promoting bone formation. This suggests that this compound may serve as a therapeutic agent for osteoporosis and related bone diseases:

作用机制

Dimethylamine hydrochloride exerts its effects primarily through its basic nature. It can donate a pair of electrons to form bonds with other molecules, making it a useful reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .

相似化合物的比较

类似化合物

二甲胺: 母体化合物,是一种无色气体,有鱼腥味.

二甲基乙酰胺: 一种有机化合物,在有机合成中具有类似的用途,但物理性质不同.

独特性

二甲胺盐酸盐具有独特的性质,因为其在水中的高溶解度以及其与酸形成稳定盐的能力。 这使得它在各种工业和研究应用中特别有用,在这些应用中,溶解度和稳定性至关重要 .

生物活性

Dimethylamine (DMA) is an organic compound with significant biological activity and therapeutic potential. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a simple aliphatic amine characterized by the presence of two methyl groups attached to a nitrogen atom. Its unique chemical structure allows it to interact with various biological targets, influencing several physiological processes.

Key Mechanisms:

- Antimicrobial Activity: this compound derivatives exhibit antimicrobial properties, making them valuable in treating infectious diseases. They have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .

- Anticancer Effects: Research indicates that this compound can impair the growth of cancer cells, particularly estrogen receptor-insensitive breast cancer cells. This activity is attributed to its ability to bind with estrogen receptors and modulate cell signaling pathways .

- Bone Regeneration: Studies have demonstrated that this compound enhances bone regeneration and inhibits osteoclastogenesis, positioning it as a potential anti-osteoporotic agent .

- Metabolic Regulation: this compound has been implicated in regulating adiposity and preventing obesity by controlling fat release mechanisms .

Pharmacological Activities

This compound derivatives are associated with a diverse range of pharmacological activities. The following table summarizes some of these activities along with their therapeutic implications:

| Activity | Description | Therapeutic Implications |

|---|---|---|

| Antimicrobial | Effective against bacterial infections | Potential for new antibiotics |

| Anticancer | Inhibits cancer cell growth | Cancer treatment strategies |

| Analgesic | Provides pain relief | Pain management therapies |

| Antihistaminic | Reduces allergic reactions | Allergy treatment |

| Bone regeneration | Promotes bone health | Osteoporosis prevention |

Case Studies and Research Findings

-

Anticancer Activity in Breast Cancer:

A study examined the effects of this compound on MCF-7 (human breast cancer) cells, revealing that this compound exhibited stronger antiproliferative effects on estrogen receptor-negative cells compared to positive ones. It was noted that the glucuronide form of this compound inhibited MCF-7 growth but less effectively than its aglycone form . -

Bone Regeneration:

Research highlighted this compound's role in enhancing bone regeneration through its inhibition of osteoclastogenesis. This suggests potential applications in treating osteoporosis and improving bone health . -

Metabolic Effects:

Investigations into this compound's metabolic effects showed its capability to control adiposity, indicating that it may serve as a therapeutic candidate for obesity prevention . -

Radioprotection Studies:

A preclinical evaluation demonstrated that this compound could act as a radioprotector, showing significant radioprotection in mice at non-toxic doses. This suggests potential applications in mitigating radiation exposure effects .

常见问题

Q. Dynamic Mechanical Analysis (DMA) in Materials Science

Q. How should researchers design this compound experiments to ensure reproducibility across varying polymer sample geometries?

- Methodological Answer : Utilize instrument-specific software (e.g., TRIOS for this compound 850) to standardize parameters such as strain rate, frequency, and temperature ramps. The this compound Express interface provides preconfigured templates for common materials (e.g., thermoplastics, elastomers), reducing variability in experimental setup . For anisotropic samples, validate results by cross-referencing with stress-strain data from tensile testing.

Q. How can conflicting this compound results (e.g., storage modulus vs. loss modulus trends) be resolved in multi-phase composites?

- Advanced Analysis : Apply time-temperature superposition (TTS) principles to reconcile frequency-dependent discrepancies. For composites with interfacial adhesion issues, combine this compound with scanning electron microscopy (SEM) to correlate mechanical damping (tan δ peaks) with microstructural defects . Use this compound Unlimited’s sequential deformation modes (e.g., creep-recovery followed by temperature sweeps) to simulate real-world loading conditions .

Q. II. Directional-Modifier Adaptation (this compound) in Optimization Algorithms

Q. What are the core principles of the this compound algorithm for real-time process optimization in chemical engineering?

- Basic Framework : this compound balances process optimality (e.g., yield maximization) with gradient estimation accuracy. It modifies inputs iteratively using directional covariance analysis of Lagrange multipliers, ensuring rapid convergence to true optima .

Q. How can this compound integrate with experimental design to optimize multi-objective systems (e.g., bioreactors)?

- Advanced Integration : Combine this compound with model predictive control (MPC) to prioritize parameter estimation in high-sensitivity regions. For example, in fed-batch fermentation, use this compound to allocate resources between biomass growth and metabolite production, validated via offline metabolomic profiling .

Q. III. Direct Memory Access (this compound) Controllers in High-Performance Computing

Q. What role do this compound controllers play in reducing latency for scientific computing accelerators?

- Basic Mechanism : this compound controllers bypass CPU intervention for bulk data transfers (e.g., matrix operations). Advanced designs support reshape transfers (e.g., matrix transposition during data movement) and chaining mechanisms to optimize bandwidth utilization .

Q. How can this compound controllers be optimized for irregular data patterns in neural network training?

- Advanced Tuning : Implement topology-aware collective communication protocols to handle sparse matrices. Benchmark this compound performance against theoretical bandwidth limits using kernel-specific metrics (e.g., FLOPS for matrix multiplication) .

Q. IV. Digital Motion Assessment (this compound) in Biomechanics

Q. How reliable are this compound-derived gait biomarkers for longitudinal clinical studies?

- Methodological Validation : Use motion capture systems (e.g., inertial measurement units) to validate this compound metrics (e.g., stride variability). For neurodegenerative diseases, correlate this compound outputs with established clinical scales (e.g., UPDRS for Parkinson’s) .

Q. What statistical methods address noise in this compound datasets from heterogeneous patient cohorts?

- Advanced Processing : Apply sparse partial least squares discriminant analysis (sPLSDA) to isolate motion signatures from confounding factors (e.g., age, BMI). Use cross-validation to ensure generalizability across populations .

Q. Data Contradiction and Calibration in this compound Systems

Q. How can researchers calibrate this compound transfer functions to minimize size-selective biases in aerosol studies?

- Basic Calibration : Employ tandem this compound (Tthis compound) setups with deconvolution schemes. Represent transfer functions as piecewise linear models and optimize via conjugate gradient methods to match experimental data .

Q. What experimental controls mitigate artifacts in this compound thermal scans for hygroscopic materials?

- Advanced Controls : Use equilibration steps at target humidity (RH) levels and validate with dynamic vapor sorption (DVS) data. For this compound 850, activate “Soak Time” parameters to stabilize samples before ramping temperatures .

Q. VI. Ethical and Reproducibility Considerations

Q. How should this compound data be archived to comply with FAIR principles in open science?

- Best Practices : Store raw oscillatory rheology data (e.g., .csv files with frequency/strain metadata) in repositories like Zenodo. For algorithm-based this compound studies, publish code (e.g., Python scripts for gradient estimation) on GitHub .

属性

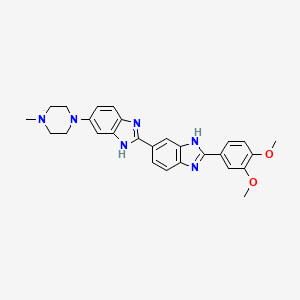

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRRDFCQNOZNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436348 | |

| Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188860-26-6 | |

| Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。